1-(2-Chlorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-16-3-1-2-4-17(16)23-19(26)22-10-14-9-18(25)24(12-14)11-13-5-7-15(21)8-6-13/h1-8,14H,9-12H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVFPHZIKCPVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data
Table 2: Physicochemical Properties (Representative Compounds)
| Compound | LogP (Predicted) | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3.8 | 403.84 | 2 | 5 |
| 1-(2,6-Dichloropyridin-4-yl)-3-(2-hydroxymethylphenyl)urea | 2.5 | 348.18 | 3 | 5 |
| 1-(3-Chloro-5-trifluoromethoxyphenyl)-3-(2-hydroxymethylphenyl)urea | 3.1 | 390.75 | 3 | 6 |
Notes:
- LogP values calculated using fragment-based methods. The target compound’s higher LogP suggests superior lipid membrane penetration.
- Hydrogen bond acceptors include urea carbonyl and heterocyclic nitrogen/oxygen atoms.
Preparation Methods
Cyclocondensation of γ-Amino Acids
The pyrrolidinone ring is commonly synthesized via cyclization of γ-amino acids or their derivatives. For example, 4-fluorobenzylamine can react with levulinic acid (4-oxopentanoic acid) under acidic conditions to form 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-carboxylic acid. Subsequent decarboxylation or reduction yields the 3-hydroxymethyl intermediate.
Reaction Conditions :
Mannich Reaction Approach
An alternative route employs the Mannich reaction, combining formaldehyde, a secondary amine (e.g., 4-fluorobenzylamine), and a ketone (e.g., cyclopentanone). This method directly forms the pyrrolidinone skeleton but requires careful control of stoichiometry to avoid oligomerization.
Functionalization of the Pyrrolidinone Core
Introduction of the Methylamine Side Chain
The 3-hydroxymethyl group on the pyrrolidinone is converted to a methylamine via a two-step process:
- Mitsunobu Reaction : The alcohol is converted to an azide using diphenylphosphoryl azide (DPPA) and diethyl azodicarboxylate (DEAD).
- Staudinger Reduction : The azide is reduced to the primary amine using triphenylphosphine (PPh₃) and water.
Representative Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Mitsunobu | DPPA, DEAD | THF | 0°C → RT | 85% |
| Reduction | PPh₃, H₂O | THF | Reflux | 90% |
Urea Bond Formation Strategies
Isocyanate-Amine Coupling
The most direct method involves reacting 2-chlorophenyl isocyanate with the pyrrolidinone methylamine:
Procedure :
- Dissolve 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methylamine (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add 2-chlorophenyl isocyanate (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Optimized Conditions :
PhI(OAc)₂-Mediated Coupling
A novel approach from recent literature utilizes iodobenzene diacetate (PhI(OAc)₂) to couple amines and amides directly. Adapting this method:
Steps :
- Mix 2-chlorophenylurea (1.0 equiv) with pyrrolidinone methylamine (1.2 equiv).
- Add PhI(OAc)₂ (2.0 equiv) and K₃PO₄ (2.0 equiv) in 1,2-dichloroethane (DCE).
- Heat at 80°C for 18 hours.
- Purify via chromatography.
Performance Metrics :
- Yield : 62–70%
- Advantage : Avoids isocyanate handling, which is moisture-sensitive and toxic.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the isocyanate route is preferred due to its scalability and established safety protocols. Key optimizations include:
- Continuous Flow Reactors : Minimize exposure to hazardous intermediates.
- Solvent Recovery : DCM or THF can be recycled via distillation.
- Catalyst Recycling : Triethylamine recovery systems reduce costs.
Characterization and Quality Control
Critical analytical data for the final compound:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.31 (s, 1H, urea NH), 7.12–7.02 (m, 4H, aromatic), 5.38 (d, J = 7.8 Hz, 1H), 3.94 (m, 1H, CH₂NH).
- LC-MS : [M+H]⁺ = 375.8 (calculated), 375.7 (observed).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
